molecular formula C10H5F2N5O2 B5522603 4-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

4-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

Cat. No. B5522603
M. Wt: 265.18 g/mol
InChI Key: CCINBRHBSDYZPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives involves photochemical methodologies and cascade annulation processes. For example, a photochemical method has been reported for the synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, utilizing irradiation in methanol in the presence of ammonia or primary aliphatic amines (Buscemi et al., 2001). Another study describes a copper-catalyzed cascade annulation of amidines and methylarenes for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles, highlighting a straightforward protocol from easily available materials (Guo et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various techniques, including X-ray diffraction. For instance, the energetic compound 4-[(4-nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine was characterized, revealing a bifurcated intramolecular H bond (Zelenin et al., 1997).

Chemical Reactions and Properties

The reactivity of 1,2,4-oxadiazoles includes ring-fission and C-C bond cleavage reactions under certain conditions, demonstrating the versatility of these compounds in synthetic chemistry (Jäger et al., 2002).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives include their crystalline structure and stability, as analyzed through X-ray crystallography, providing insights into their solid-state behavior (Zelenin et al., 1997).

Scientific Research Applications

Photochemical Synthesis

A photochemical methodology for the synthesis of related compounds, such as 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, has been reported. This method involves the irradiation of Furazan in methanol in the presence of ammonia or primary or secondary aliphatic amines, leading to the formation of these compounds. This photochemical approach offers an alternative pathway for synthesizing fluorinated heterocyclic compounds, which could potentially include derivatives of 4-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine (Buscemi et al., 2001).

Synthesis of 1,3,4-Oxadiazole Derivatives

A novel method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives has been developed. This method uses (N-isocyanimino)triphenylphosphorane, secondary amines, carboxylic acids, and aromatic aldehydes, and it can be performed at ambient temperature without a catalyst. This provides an efficient approach to creating fully substituted 1,3,4-oxadiazole derivatives, which may include structures similar to 4-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine (Ramazani & Rezaei, 2010).

Mechanism of Action

The mechanism of action of this compound is not clear from the information available. It would depend on its intended use, such as whether it is designed to interact with biological systems or used in material science .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties . As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could be diverse, depending on its properties and potential applications . For example, if it has interesting biological activities, it could be studied further for potential medicinal uses . Alternatively, if it has unique physical or chemical properties, it could be investigated for potential uses in material science .

properties

IUPAC Name

4-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2N5O2/c11-4-2-1-3-5(12)6(4)10-14-9(17-18-10)7-8(13)16-19-15-7/h1-3H,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCINBRHBSDYZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NC(=NO2)C3=NON=C3N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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